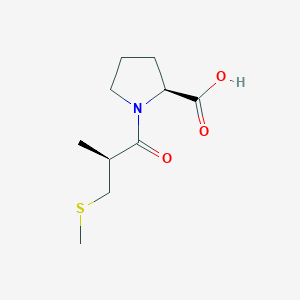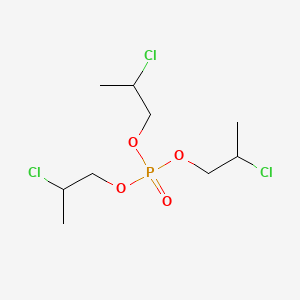
Tris(2-chloropropyl) phosphate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tris(2-chloropropyl) phosphate and related compounds involves reactions between specific chlorinated alcohols and phosphorus compounds. For example, tris(2,4-di-tert-butyphenyl)phosphate, a compound with a similar synthesis route, is synthesized using 2,4-di-tert-butyl phenol and phosphorus trichloride in a dimethylbenzene solution, showcasing the typical approach to synthesizing phosphorus-based flame retardants (Wang Jin-tang, 2007).
Molecular Structure Analysis
The molecular structure of tris(2-chloropropyl) phosphate is characterized by its phosphorus center bonded to three 2-chloropropyl groups. This structure contributes to its flame retardant properties, as well as its physical and chemical behavior. The crystal structure of related compounds, such as tris(2,4-di-tert-butyphenyl)phosphate, provides insight into the molecular arrangement, showcasing triclinic space groups and specific bond angles and lengths that influence its physical properties and reactivity (Wang Jin-tang, 2007).
Chemical Reactions and Properties
The chemical properties of tris(2-chloropropyl) phosphate, including its reactivity and degradation pathways, are essential for understanding its environmental impact and behavior. Studies on the biotransformation of chlorinated organophosphate esters like TCEP in sediment microcosms provide insights into the degradation mechanisms, which include hydrolytic dechlorination and oxidation pathways (Xiangyu Zhou et al., 2020).
Physical Properties Analysis
The physical properties of TCPP, such as solubility, vapor pressure, and bioaccumulation potential, are influenced by its molecular structure. These properties determine its distribution in the environment and potential human exposure routes. The identification and quantification of TCPP and its isomers in environmental samples underscore the importance of understanding its physical properties to assess exposure risk and environmental distribution (Jimmy W. Truong et al., 2017).
Chemical Properties Analysis
The chemical properties of TCPP, including its stability, reactivity with other substances, and degradation products, are crucial for evaluating its environmental and health impacts. Studies focusing on the kinetics and degradation mechanism of TCPP in advanced oxidation processes reveal its reactivity and breakdown products, providing valuable information for assessing its persistence and potential toxicity in the environment (Yeongjo Son et al., 2020).
Wissenschaftliche Forschungsanwendungen
-
Flame Retardant in Polyurethane Foams
- Field : Material Science
- Application : Tris(chloropropyl) phosphate (TCPP) is a chlorinated organophosphorus flame retardant commonly added to polyurethane foams .
- Method : TCPP is prepared industrially by the reaction of propylene oxide with phosphoryl chloride .
- Results : The use of TCPP in polyurethane foams helps to reduce their flammability .
-
Toxicity Studies
- Field : Environmental Toxicology
- Application : TCPP is used in toxicity studies to assess its potential impacts on living organisms and humans due to its extensive industrial use .
- Method : Organisms from different trophic levels, i.e., bacteria, green microalgae, and human cells, were exposed to TCPP at various concentrations .
- Results : TCPP exposure induced genotoxic effects in cultured human lymphocytes and affected the growth rates of freshwater microalgae species .
-
Manufacture of Cellulose Derivatives
- Field : Industrial Chemistry
- Application : TCPP is used in the manufacture of cellulose derivatives, especially materials based on ethyl cellulose, nitrocellulose, and cellulose acetate .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The use of TCPP in these materials combines the flame-retarding properties of chlorine and phosphorus compounds .
-
Analytical Method Development
- Field : Analytical Toxicology
- Application : TCPP is used in the development and validation of analytical methods for quantifying it in biological samples .
- Method : The method uses protein precipitation followed by extraction with toluene, and analysis by gas chromatography with flame photometric detection .
- Results : The method was found to be linear, accurate, and precise, with lower limits of quantitation and detection of 5 and 0.9 ng/mL, respectively, in female rat plasma .
-
Flame Retardant in Upholstered Furniture
- Field : Material Science
- Application : TCPP is widely used in the production of upholstered furniture, where it is added to polyurethane foam to reduce the risk of fire .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The use of TCPP in upholstered furniture helps to reduce their flammability .
-
Flame Retardant in Automotive Interiors
- Field : Automotive Industry
- Application : TCPP is used in automotive interiors to make them more flame resistant .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The use of TCPP in automotive interiors helps to reduce their flammability .
Eigenschaften
IUPAC Name |
tris(2-chloropropyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Cl3O4P/c1-7(10)4-14-17(13,15-5-8(2)11)16-6-9(3)12/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRSAMFYSUBAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COP(=O)(OCC(C)Cl)OCC(C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027615 | |
| Record name | Tris(2-chloropropyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2-chloropropyl) phosphate | |
CAS RN |
6145-73-9 | |
| Record name | Tris(2-chloropropyl) phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6145-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fyrol pcf | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tri(2-chloropropyl)phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanol, 2-chloro-, 1,1',1''-phosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris(2-chloropropyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2-chloropropyl) phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIS(2-CHLOROPROPYL) PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N90B627VHY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromen-2-yl]propanoic acid](/img/structure/B1196875.png)
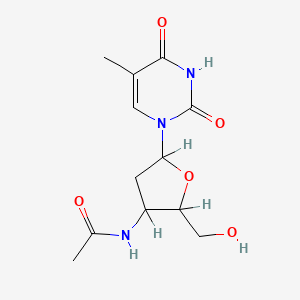
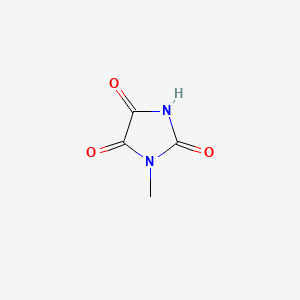
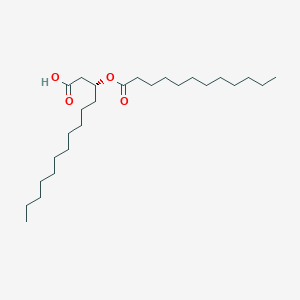
![(2S,5R,6R)-6-[[(2R)-2-[[(2-chloro-3,4-dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1196879.png)
![N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxycyclohexyl]pentadecanamide](/img/structure/B1196880.png)
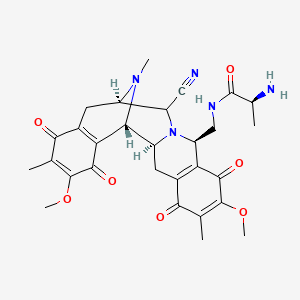
![2-Benzyl-3-[ethoxy(hydroxy)phosphoryl]propanoic acid](/img/structure/B1196886.png)

![14-[Bis(2-chloroethyl)amino]-7-methoxy-3-(prop-2-en-1-yl)-1,2,3,4,7,7a-hexahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1196891.png)
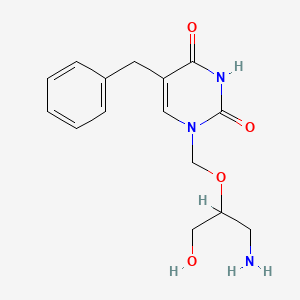
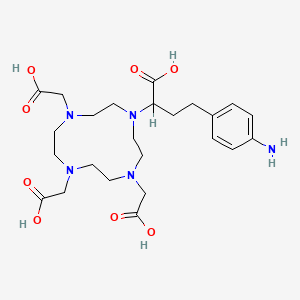
![11-methyl-6H-pyrido[4,3-b]carbazole-5-carbaldehyde](/img/structure/B1196895.png)
